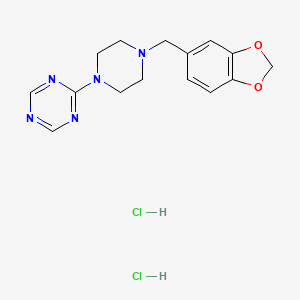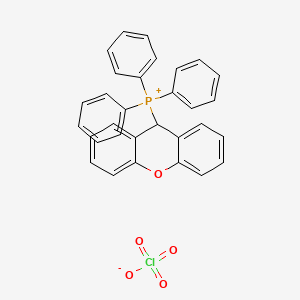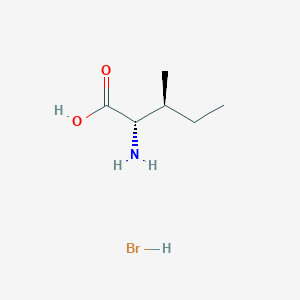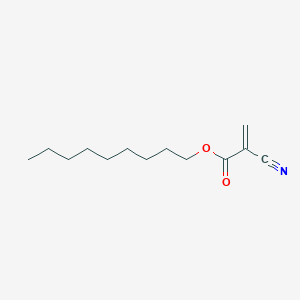
Nonyl 2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl 2-cyanoprop-2-enoate, also known as 2-Propenoic acid, 2-cyano-, nonyl ester, is an organic compound with the molecular formula C13H21NO2. It is a member of the cyanoacrylate family, which is known for its strong adhesive properties. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonyl 2-cyanoprop-2-enoate can be synthesized through the esterification of 2-cyanoacrylic acid with nonanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves a continuous process where 2-cyanoacrylic acid and nonanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
Nonyl 2-cyanoprop-2-enoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-cyanoacrylic acid and nonanol.
Polymerization: This compound can polymerize in the presence of a suitable initiator, such as a free radical or anionic initiator, to form poly(this compound).
Addition Reactions: This compound can undergo addition reactions with nucleophiles such as amines and alcohols to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Free radical initiators (e.g., benzoyl peroxide), anionic initiators (e.g., butyllithium).
Addition Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: 2-cyanoacrylic acid, nonanol.
Polymerization: Poly(this compound).
Addition Reactions: Various cyanoacrylate derivatives.
Aplicaciones Científicas De Investigación
Nonyl 2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Medicine: Explored for use in medical adhesives for wound closure and surgical applications.
Mecanismo De Acción
The mechanism of action of nonyl 2-cyanoprop-2-enoate primarily involves its ability to polymerize rapidly in the presence of moisture. This polymerization process is initiated by the nucleophilic attack of water molecules on the cyano group, leading to the formation of a polymer network. The resulting polymer exhibits strong adhesive properties, making it suitable for various applications .
Comparación Con Compuestos Similares
Nonyl 2-cyanoprop-2-enoate can be compared with other cyanoacrylate esters such as:
- Methyl 2-cyanoprop-2-enoate
- Ethyl 2-cyanoprop-2-enoate
- Butyl 2-cyanoprop-2-enoate
- Octyl 2-cyanoprop-2-enoate
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts greater flexibility and hydrophobicity to the resulting polymer. This makes it particularly suitable for applications requiring flexible and water-resistant adhesives .
Similar Compounds
- Methyl 2-cyanoprop-2-enoate : Shorter alkyl chain, less flexible.
- Ethyl 2-cyanoprop-2-enoate : Commonly used in superglues.
- Butyl 2-cyanoprop-2-enoate : Stronger but more rigid adhesive properties.
- Octyl 2-cyanoprop-2-enoate : More flexible but weaker adhesive properties .
Propiedades
Número CAS |
21982-40-1 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
nonyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-3-4-5-6-7-8-9-10-16-13(15)12(2)11-14/h2-10H2,1H3 |
Clave InChI |
GQCBFHBKISYEQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)C(=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)

![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
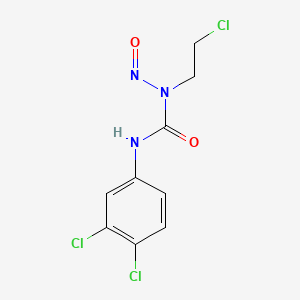

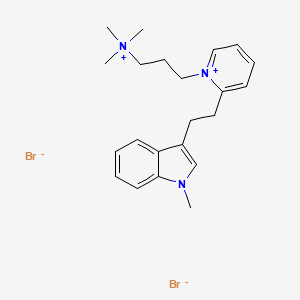
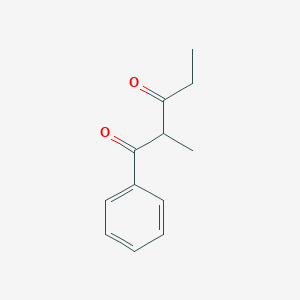
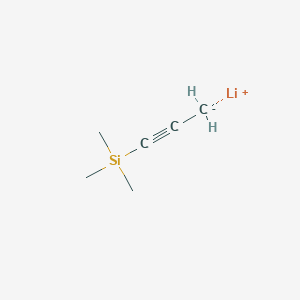
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)

